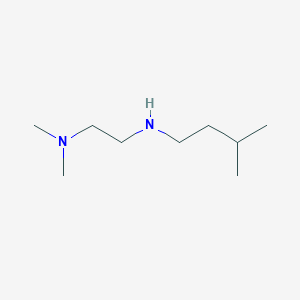

N-isopentyl-2-(dimethylamino) ethylamine

Description

N-Isopentyl-2-(dimethylamino)ethylamine is a tertiary amine characterized by a dimethylaminoethyl backbone substituted with an isopentyl (3-methylbutyl) group at the terminal nitrogen. These compounds share a common pharmacophore: a nitrogen atom connected to an alkyl chain and aromatic or branched aliphatic substituents, which dictate their receptor affinity and functional activity .

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

N',N'-dimethyl-N-(3-methylbutyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H22N2/c1-9(2)5-6-10-7-8-11(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

CABLDINYGWPNNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNCCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Features

The dimethylaminoethylamine backbone (N,N-dimethyl-ethylenediamine) is a recurring motif in sigma receptor ligands and bioactive amines. Modifications to the substituents on the nitrogen or alkyl chain significantly alter pharmacological properties:

| Compound Name | Substituent on Nitrogen | Key Structural Differences |

|---|---|---|

| N-Isopentyl-2-(dimethylamino)ethylamine | Isopentyl (3-methylbutyl) | Branched aliphatic substituent |

| BD1047 | 3,4-Dichlorophenethyl | Aromatic, electron-withdrawing groups |

| BD1063 | 3,4-Dichlorophenethyl + piperazine | Piperazine ring substitution |

| Haloperidol | 4-Fluorophenylbutylpiperidine | Bulky aromatic-piperidine system |

| 2-(Dimethylamino)ethylamine (DMEN) | None (free terminal amine) | Simplest analog with no substitution |

Receptor Binding Affinity and Selectivity

Key Findings :

- BD1047 demonstrates balanced σ1/σ2 affinity but higher σ1 selectivity, making it a versatile tool for studying sigma receptor subtypes .

- BD1063 ’s piperazine substitution enhances σ1 selectivity, reducing σ2 binding by >100-fold .

- N-Isopentyl-2-(dimethylamino)ethylamine’s branched aliphatic substituent likely reduces σ receptor affinity compared to aromatic analogs like BD1047, as electron-deficient aromatic groups enhance binding .

Functional and Therapeutic Implications

- Antidepressant Potential: σ1 agonists like igmesine show efficacy comparable to SSRIs in clinical trials, while antagonists like BD1047 modulate pain hypersensitivity and dystonia .

- Anti-Proliferative Activity: Substituent bulk and electronic properties influence activity. For example, 2-(dimethylamino)ethylamine derivatives with morpholino groups lose potency, while dimethyl/diethylamino groups retain activity .

- Pharmacokinetics : Branched aliphatic groups (e.g., isopentyl) may enhance lipophilicity and blood-brain barrier penetration compared to polar aromatic substituents .

Structure-Activity Relationship (SAR) Analysis

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., dichlorophenyl in BD1047) improve σ receptor affinity via π-π interactions, while aliphatic chains (e.g., isopentyl) prioritize lipophilicity over receptor binding .

- Nitrogen Substitution: N,N-Dialkyl groups (e.g., dimethylamino) are critical for sigma receptor engagement. Piperazine (BD1063) or piperidine (haloperidol) rings introduce conformational rigidity, enhancing subtype selectivity .

- Chain Length : Ethylamine linkers optimize spatial alignment with receptor pockets. Longer chains (e.g., propylamine) reduce activity in anti-cancer analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.